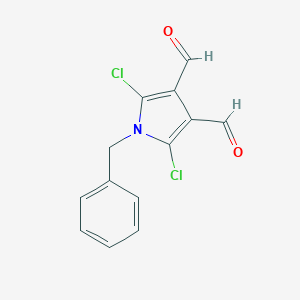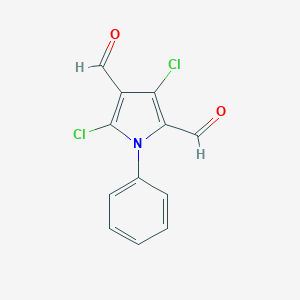![molecular formula C23H20N2OS2 B290291 8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290291.png)
8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one is a chemical compound that belongs to the class of thienopyrimidines. It is a heterocyclic compound that has shown potential for use in scientific research applications due to its unique chemical properties. In
Mecanismo De Acción
The mechanism of action of 8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one involves the inhibition of certain enzymes and receptors. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that are involved in inflammation and pain. By inhibiting COX-2, 8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one can reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one are still being studied. However, it has been shown to have anti-inflammatory and anti-cancer properties. Additionally, it has been shown to have inhibitory effects on certain enzymes and receptors, making it a potential candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one in lab experiments is its unique chemical properties. It has been shown to have inhibitory effects on certain enzymes and receptors, making it a potential candidate for drug development. However, one limitation is the multi-step synthesis process required to produce the compound. This can make it difficult and time-consuming to obtain large quantities of the compound for use in lab experiments.
Direcciones Futuras
There are several future directions for research involving 8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one. One direction is to further study its anti-inflammatory and anti-cancer properties. Another direction is to explore its potential as a drug candidate for the treatment of certain diseases. Additionally, further research is needed to understand its mechanism of action and to develop more efficient synthesis methods for producing the compound.
Métodos De Síntesis
The synthesis of 8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one involves a multi-step process that requires several reagents and solvents. The synthesis starts with the reaction of 2-ethoxybenzaldehyde with 2-aminothiophenol to form 2-(2-ethoxybenzylthio)benzaldehyde. This intermediate is then reacted with ethyl 2-bromoacetate to form 2-(2-ethoxybenzylthio)benzoic acid ethyl ester. The final step involves the reaction of this intermediate with 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone to form 8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one.
Aplicaciones Científicas De Investigación
8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one has shown potential for use in scientific research applications due to its unique chemical properties. It has been shown to have inhibitory effects on certain enzymes and receptors, making it a potential candidate for drug development. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties.
Propiedades
Fórmula molecular |
C23H20N2OS2 |
|---|---|
Peso molecular |
404.6 g/mol |
Nombre IUPAC |
13-benzyl-14-ethylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one |
InChI |
InChI=1S/C23H20N2OS2/c1-2-27-23-24-21-19(22(26)25(23)14-15-8-4-3-5-9-15)18-13-12-16-10-6-7-11-17(16)20(18)28-21/h3-11H,2,12-14H2,1H3 |
Clave InChI |
ZAQIGWQHVVZPKW-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1CC5=CC=CC=C5 |
SMILES canónico |
CCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(3-methyl-2-butenyl)sulfanyl]-1-phenyl-1H-indole-3-carbaldehyde](/img/structure/B290214.png)

![5,5,10-trimethyl-3,8-diphenyl-1-(trifluoromethyl)-5a,6,8,10b-tetrahydro-3H,5H-pyrazolo[4'',3'':5',6']pyrano[4',3':4,5]thiopyrano[2,3-c]pyrazole](/img/structure/B290216.png)


![4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid](/img/structure/B290223.png)

![N-{4-acetyl-5-[3,4-bis(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B290228.png)

![5-(2,4-dichlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B290231.png)
![1-(allylsulfanyl)-6-methyl-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B290232.png)
![7-Methyl-2-[(2-methyl-2-propenyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamine](/img/structure/B290233.png)